molecular formula C14H10ClN3S B6347010 4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 1354925-25-9

4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No. B6347010
CAS RN: 1354925-25-9
M. Wt: 287.8 g/mol
InChI Key: UATPLPXCUFCKKX-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is an organic compound with a wide range of applications in the field of scientific research. It is a heterocyclic compound, which is composed of an aromatic ring and a heteroaromatic ring, connected by a nitrogen atom. This compound has several unique properties that make it useful for a variety of scientific research applications. Its chemical structure is highly versatile and can be used to synthesize a wide range of compounds. In addition, 4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been extensively studied in terms of its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has a wide range of applications in scientific research. It has been used as a ligand in the synthesis of various metal complexes, which can be used for catalysis and other applications. It has also been used in the synthesis of polymers materials, which have a variety of applications in the field of material science. In addition, this compound has been used as a starting material for the synthesis of various biologically active compounds, such as anti-cancer agents and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is not yet fully understood. However, it is known that this compound has a high affinity for certain proteins and enzymes, and is able to bind to them in a specific way. This binding is believed to be the basis for its biological activity. In addition, this compound is believed to interact with certain receptors in the body, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine have been extensively studied. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. In addition, this compound has been shown to have anti-viral and anti-bacterial properties. It has also been shown to have neuroprotective effects, as well as to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in laboratory experiments is that it is a highly versatile compound. It can be used in a wide range of applications, and its chemical structure is highly adaptable. In addition, this compound is relatively stable and can be stored for long periods of time without degradation. The main limitation of this compound is that it is not water soluble, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for 4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine. One potential direction is to explore its potential as a drug delivery system. This compound has already been used as a starting material for the synthesis of various biologically active compounds, and its high affinity for certain proteins and enzymes could make it an ideal candidate for drug delivery. In addition, further research could be conducted on its mechanism of action and its biochemical and physiological effects. Finally, more research could be conducted on its synthesis method, in order to improve the overall yield of the reaction.

Synthesis Methods

The synthesis of 4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is achieved through the reaction of 4-chlorophenyl isothiocyanate and 2-amino-1,3,4-thiadiazole. This reaction is conducted in a basic medium, typically using sodium hydroxide as the base. The reaction is carried out at a temperature of around 80°C, and the resulting product is then purified by recrystallization. The overall yield of the reaction is typically around 70-80%.

properties

IUPAC Name

4-(3-chlorophenyl)-6-thiophen-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3S/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATPLPXCUFCKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

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